molecular formula C12H14N2 B11906478 Naphthalene-2,6-diyldimethanamine

Naphthalene-2,6-diyldimethanamine

Cat. No.: B11906478
M. Wt: 186.25 g/mol
InChI Key: PZGUGMOHZDKHMQ-UHFFFAOYSA-N
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Description

Naphthalene-2,6-diyldimethanamine is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is a naphthalene-based building block featuring primary amine functional groups at the 2 and 6 positions, making it a valuable intermediate in synthetic organic chemistry for research and development purposes. The compound requires specific storage conditions and should be kept in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Researchers should handle this material with care. It is classified with the signal word "Danger" and has the hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications, food use, or household use. Please refer to the available Safety Data Sheets for comprehensive handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

[6-(aminomethyl)naphthalen-2-yl]methanamine

InChI

InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2

InChI Key

PZGUGMOHZDKHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C=C1CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Naphthalene 2,6 Diyldimethanamine

Established Synthetic Pathways for Naphthalene-2,6-diyldimethanamine

The synthesis of this compound typically originates from readily available naphthalene (B1677914) precursors. These methods have been refined over time to improve yield and purity.

Conventional Reaction Routes for Diamine Synthesis from Naphthalene Precursors

A primary and conventional route to this compound involves the reductive amination of Naphthalene-2,6-dicarboxaldehyde. This two-step process begins with the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the aldehyde. youtube.com

Another established pathway starts from 2,6-dimethylnaphthalene. wikipedia.org This hydrocarbon can be oxidized to 2,6-naphthalenedicarboxylic acid, a versatile intermediate. nacatsoc.orgwikipedia.org The dicarboxylic acid can then be converted to the corresponding diamine through various multi-step sequences, often involving the formation of an amide or other nitrogen-containing functional groups followed by reduction.

The synthesis of the precursor 2,6-naphthalenedicarboxylic acid itself has been a subject of extensive research. wikipedia.orgresearchgate.netnih.gov One method involves the oxidation of 2,6-diisopropylnaphthalene. wikipedia.org Historically, it was first prepared by the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org

Methodological Modifications in the Preparation of this compound and its Derivatives

Modifications to the conventional synthetic routes aim to enhance efficiency and expand the range of accessible derivatives. For instance, in the synthesis of N-substituted derivatives, the reductive amination of Naphthalene-2,6-dicarboxaldehyde can be performed with primary or secondary amines, leading directly to the corresponding N-substituted diamines.

The synthesis of various naphthalene derivatives often involves metal-catalyzed reactions, which can offer high selectivity and yield. dntb.gov.ua For example, the synthesis of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides has been achieved by condensing 6-methoxynaphthalene-2-carboxylic acid with the appropriate amine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry.

Exploration of Catalytic Reactions for Derivatization

Catalytic methods play a crucial role in the derivatization of naphthalene compounds. Metal-catalyzed cross-coupling reactions, for instance, are widely used to introduce a variety of substituents onto the naphthalene core. dntb.gov.ua While direct catalytic derivatization of this compound is less documented, the functionalization of its precursors, such as dihalonaphthalenes, is a common strategy.

The development of novel catalysts continues to be an active area of research. For example, rhodium-catalyzed cascade reactions have been employed for the synthesis of complex naphthalene derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is an emerging area of interest. This includes the use of recyclable catalysts and environmentally friendly solvents. For instance, a recyclable Brønsted acidic ionic liquid, [HNMP]+HSO4−, has been successfully used as both a catalyst and a solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, demonstrating a protocol with high atom efficiency. rsc.org While not directly applied to this compound synthesis, this approach highlights the potential for greener synthetic routes.

Spectroscopic and Structural Elucidation Techniques for this compound and its Derivatives

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of these compounds. mdpi.comresearchgate.netnih.gov Both ¹H NMR and ¹³C NMR spectra provide unique signals for the different protons and carbon atoms in the molecule, allowing for unambiguous structure determination. rsc.orgresearchgate.net

Mass spectrometry is another critical technique used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov Infrared (IR) spectroscopy is also employed to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amine groups. researchgate.net

Below is a table summarizing the key spectroscopic data for this compound:

TechniqueDescriptionKey Data
¹H NMR Provides information on the chemical environment of hydrogen atoms.The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring and the methylene (B1212753) protons of the aminomethyl groups.
¹³C NMR Provides information on the carbon skeleton of the molecule.The spectrum would display distinct peaks for the different carbon atoms, including the aromatic carbons and the aliphatic carbons of the aminomethyl groups.
Mass Spec Determines the molecular weight and fragmentation pattern.The molecular ion peak would correspond to the molecular weight of C12H14N2, which is 186.25 g/mol . nih.govcrysdotllc.com
IR Spec Identifies functional groups present in the molecule.Characteristic peaks for N-H stretching and bending vibrations of the primary amine groups would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methylene (–CH₂) protons of the aminomethyl groups are expected. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.2 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. vulcanchem.com The protons on the methylene groups adjacent to the amine function (–CH₂NH₂) would resonate further upfield, likely in the range of δ 3.0–3.5 ppm. vulcanchem.com The integration of these signals would confirm the ratio of aromatic to methylene protons, while the splitting patterns would reveal their coupling relationships.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring are expected to appear in the aromatic region (δ 125–140 ppm). vulcanchem.com The signal for the methylene carbons (–CH₂) would be found in the aliphatic region of the spectrum. The high symmetry of the 2,6-disubstituted naphthalene core simplifies the spectrum, leading to fewer signals than the total number of carbon atoms.

While ³¹P NMR is not directly applicable to this compound itself, it becomes a crucial tool for characterizing its derivatives, such as phosphonic acid or phosphonate (B1237965) ester adducts, which are synthesized for various applications. mdpi.com For instance, in related phosphonated naphthalene structures, the phosphorus nucleus gives a distinct signal whose chemical shift and coupling constants (like JC-P) are highly informative about its chemical environment. mdpi.com

Table 1: Expected NMR Chemical Shifts for this compound Derivatives This table is based on expected values for the compound's structural motifs.

Nucleus Functional Group Expected Chemical Shift (ppm) Reference
¹H Aromatic (Naphthalene-H) 7.2 – 8.5 vulcanchem.com
¹H Methylene (-CH₂NH₂) 3.0 – 3.5 vulcanchem.com
¹³C Aromatic (Naphthalene-C) 125 – 140 vulcanchem.com

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For a molecule like this compound (C₁₂H₁₄N₂), the calculated molecular weight is approximately 186.25 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision (e.g., 186.115698455 Da), which serves to confirm its elemental formula. mdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is particularly well-suited for analyzing molecules that might be fragile and prone to fragmentation under other ionization methods. researchgate.netmpg.de In a MALDI-TOF experiment, the analyte (this compound) is co-crystallized with a matrix compound that strongly absorbs at the laser's wavelength. mpg.de Upon irradiation with a laser pulse, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization with minimal fragmentation. mpg.de This method is advantageous for small molecules as it can produce clean spectra dominated by the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺), providing a clear confirmation of the molecular weight. researchgate.net The use of rationally designed naphthalene-based matrices, such as 1,8-di(piperidinyl)naphthalene (DPN), has been shown to improve ionization efficiency for a wide range of analytes. researchgate.netmpg.de

Advanced Spectroscopic Methods for Molecular Analysis (e.g., UV-Vis, FTIR, XPS)

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the electronic structure and functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include N–H stretching from the primary amine groups, typically around 3300 cm⁻¹, and aromatic C–H stretching vibrations. vulcanchem.com The presence of the naphthalene ring would be confirmed by C=C stretching vibrations within the aromatic system.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene core of the compound contains a conjugated π-electron system, which gives rise to characteristic absorptions in the ultraviolet region. researchgate.net Naphthalene itself exhibits strong π-π* transitions. researchgate.net For derivatives, these bands are often observed, for example, at wavelengths around 230 nm and 288 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent environment.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.gov An XPS analysis of this compound would provide high-resolution spectra for the C 1s and N 1s core levels. This data would not only confirm the presence of carbon and nitrogen but also allow for the differentiation of their chemical states (e.g., aromatic carbon vs. methylene carbon, amine nitrogen). nist.gov

Table 2: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation Reference
FTIR N-H stretch (amine) ~3300 cm⁻¹ vulcanchem.com
UV-Vis π-π* transition ~230-290 nm researchgate.net
Mass Spec Exact Mass 186.1157 Da nih.gov

Role in Supramolecular Chemistry and Host Guest Complexation

Naphthalene-2,6-diyldimethanamine as a Building Block for Supramolecular Architectures

The predictable geometry and functional group orientation of this compound make it a reliable component for the bottom-up construction of large, ordered supramolecular structures.

The design of self-assembled systems utilizing this compound is guided by the principles of molecular complementarity and pre-organization. The linear and rigid nature of the 2,6-disubstituted naphthalene (B1677914) core dictates the directionality of the assembly process. The two amine functionalities, separated by the length of the naphthalene unit, can act as divergent hydrogen bond donors or as coordination sites for metal ions. This allows for the programmed assembly of linear chains, networks, or discrete cyclic structures. The choice of complementary molecules or metal centers with specific coordination geometries is crucial in directing the self-assembly towards a desired architecture.

Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined supramolecular structures. In this approach, this compound can act as a linear ditopic ligand. When combined with transition metals that exhibit a strong preference for a specific coordination geometry (e.g., square planar for Pd(II) or Pt(II)), the formation of metallacycles and metallacages can be precisely controlled.

For instance, the reaction of this compound with a 90-degree bent di-platinum(II) acceptor could theoretically lead to the formation of a [2+2] self-assembled rectangular metallacycle. Similarly, combining it with a 120-degree metal-based acceptor could result in a hexagonal metallacycle. While specific examples with this compound are not extensively documented, the principles are well-established with analogous naphthalene-based linkers.

Table 1: Theoretical Metallacycle Formation with this compound

Metal Acceptor GeometryResulting Supramolecular Structure
90°Rectangular Metallacycle
120°Hexagonal Metallacycle
180°Linear Coordination Polymer

This table presents theoretical outcomes based on established principles of coordination-driven self-assembly.

Molecular Recognition and Non-Covalent Interactions

The naphthalene moiety of this compound plays a crucial role in molecular recognition events, primarily through non-covalent interactions such as π-π stacking and CH-π interactions.

The electron-rich naphthalene core of this compound makes it an ideal guest for various electron-deficient host molecules. Pillararenes, a class of macrocyclic hosts with a pillar-shaped architecture and an electron-rich cavity, can encapsulate naphthalene derivatives. While direct studies with this compound are limited, research on similar naphthalene-containing guests has demonstrated the formation of stable host-guest complexes with pillar nih.govarenes, driven by a combination of hydrophobic effects and π-π interactions. nih.govbeilstein-journals.orgnih.gov

Molecular tweezers, which are synthetic receptors with two "arms" designed to bind a guest molecule, can also form complexes with naphthalene derivatives. uoc.gr Tweezers containing electron-deficient aromatic panels can sandwich the naphthalene ring of this compound, stabilized by significant π-π stacking interactions. The aminomethyl groups of the guest could further interact with functional groups on the tweezers, enhancing the binding affinity and selectivity.

The formation and stability of supramolecular assemblies containing this compound are governed by a delicate balance of intermolecular forces.

π-π Stacking: The large, planar surface of the naphthalene ring facilitates strong π-π stacking interactions with other aromatic systems. In the solid state, this can lead to the formation of ordered, co-facial or offset stacked arrangements, significantly influencing the crystal packing. benthamopenarchives.comresearchgate.net Studies on co-crystals of naphthalene with other aromatic molecules have provided detailed insights into the nature and energetics of these interactions. researchgate.net

Table 2: Key Intermolecular Interactions Involving this compound

Interaction TypeDescription
π-π Stacking Attraction between the electron clouds of two aromatic naphthalene rings.
CH-π Interaction Interaction between a C-H bond and the π-electron system of a naphthalene ring.
Hydrogen Bonding Interaction between the amine (N-H) protons and a hydrogen bond acceptor.
Coordination Bonding Interaction between the nitrogen lone pair and a metal center.

Dynamic Supramolecular Systems and Stimuli-Responsiveness

The non-covalent nature of the interactions holding supramolecular systems together allows for their dynamic and reversible behavior. This opens up the possibility of creating "smart" materials that can respond to external stimuli. Naphthalene-based systems have been shown to exhibit stimuli-responsive behavior. sciltp.commdpi.comsciltp.com

By incorporating this compound into a supramolecular assembly, it is conceivable to design systems that respond to changes in pH, temperature, or the presence of specific chemical species. For example, the protonation or deprotonation of the amine groups upon a change in pH could lead to the disassembly or rearrangement of a metal-coordination-based structure. Similarly, competitive guest binding could be used to trigger a change in the system. While specific examples directly utilizing this compound in stimuli-responsive systems are yet to be widely reported, the fundamental properties of the molecule suggest significant potential in this area. Research on naphthalene diimide-based materials has demonstrated fluorescence switching in response to stimuli, a principle that could be extended to systems containing this compound. nih.gov

Fabrication of pH-Responsive Host-Guest Binding Motifs

The diamine nature of this compound makes it an ideal candidate for constructing pH-responsive host-guest systems. The primary amine groups are basic and can be protonated under acidic conditions to form ammonium (B1175870) cations. This change in protonation state upon variation of pH can be harnessed to control the binding and release of guest molecules.

The development of pH-responsive systems is a key area in supramolecular chemistry, with applications ranging from drug delivery to molecular sensing. In such systems, a host molecule can be designed to bind a specific guest at a certain pH and release it when the pH changes. This is often achieved by incorporating ionizable groups, like the amines in this compound, into the host's structure.

For instance, a host molecule derived from this compound could be engineered to have a cavity that encapsulates a guest molecule. At neutral or basic pH, the amine groups would be unprotonated, and the binding could be driven by hydrophobic and van der Waals interactions. Upon lowering the pH, the protonation of the amine groups would introduce positive charges, potentially leading to electrostatic repulsion with a cationic guest or a change in the host's conformation, thereby releasing the guest. This reversible behavior is characteristic of a molecular switch. rsc.org

While direct studies on this compound as a simple host are not extensively documented, its role as a precursor to more complex pH-responsive hosts is evident. By reacting the amine groups with other molecules, larger macrocyclic or cage-like structures can be synthesized. These more sophisticated hosts can exhibit highly selective and responsive guest binding. The predictable geometry of the 2,6-substitution pattern of the naphthalene core is crucial in pre-organizing the binding sites for effective host-guest complexation.

The table below summarizes the pH-dependent properties of the amino groups in this compound, which are fundamental to its role in pH-responsive systems.

Condition Amine Group State Charge Potential Interaction
Acidic pHProtonated (NH3+)PositiveElectrostatic attraction/repulsion, Hydrogen bonding
Neutral/Basic pHUnprotonated (NH2)NeutralHydrogen bonding, Nucleophilic reactions

Self-Assembly Processes Leading to Nanostructures

The rigid and planar structure of the naphthalene core in this compound promotes π-π stacking interactions, which are a powerful driving force for self-assembly. When this core is functionalized, for example by converting the amine groups into amides or imides, the resulting molecules can spontaneously organize into well-defined nanostructures. google.com These structures can take various forms, including nanofibers, nanotubes, nanospheres, and nanobelts. researchgate.netornl.gov

The process of self-assembly is a bottom-up approach to creating nanomaterials, where the final structure is encoded in the molecular design of the building blocks. For molecules derived from this compound, the interplay of several non-covalent interactions governs the assembly process:

π-π stacking: The aromatic naphthalene cores tend to stack on top of each other to minimize their contact with the surrounding solvent.

Hydrogen bonding: Functional groups, such as amides or ureas formed from the amine groups, can form directional hydrogen bonds that guide the arrangement of the molecules.

Solvophobic effects: The insolubility of certain parts of the molecules in a given solvent can drive their aggregation. google.com

A notable example is the self-assembly of a pyridine-based amphiphile that is complexed with 2,6-dihydroxy naphthalene, a related 2,6-disubstituted naphthalene derivative. This system forms nanotubes in water, with the specific regioisomer of the dihydroxy naphthalene influencing the inner diameter of the tubes. nih.gov This highlights the importance of the substitution pattern on the naphthalene core in determining the morphology of the resulting nanostructure. Similarly, naphthalene dipeptides, which can be synthesized from naphthalene derivatives, are known to self-assemble into tubular micelles and supramolecular gels, with the chirality of the peptide influencing the final structure. nih.gov

The table below provides an overview of nanostructures formed by the self-assembly of various naphthalene derivatives.

Naphthalene Derivative Driving Forces for Assembly Resulting Nanostructure
Naphthalene diimide bolaamphiphileπ-π stacking, Solvophobic effectsFlower-like morphology, Grass-like structures
N,N-bis-(dipeptide) appended NDIπ-π stacking, Hydrogen bondingNanospheres, Nanotapes, Nanovesicles, Nanocubes
Naphthalene dipeptide (2NapFF)π-π stacking, ChiralityTubular micelles, Supramolecular gels
Pyridine-based amphiphile with 2,6-dihydroxy naphthaleneHydrogen bonding, π-π stackingNanotubes

Integration into Polymer Science and Advanced Materials

Polymerization Strategies Utilizing Naphthalene-2,6-diyldimethanamine

The bifunctional nature of this compound allows for its participation in various polymerization reactions, leading to the formation of high-performance polymers. The rigid and planar naphthalene (B1677914) moiety is a key contributor to the desirable properties of the resulting materials.

While direct examples of Friedel-Crafts crosslinking or Ni-catalyzed polycondensation specifically utilizing this compound are not extensively documented in publicly available literature, the principles of these methods are applicable to naphthalene-based polymers.

Friedel-Crafts Crosslinking: This method is a versatile tool for creating hyper-crosslinked aromatic polymers. Naphthalene-based polymers can be synthesized via a one-stage Friedel-Crafts crosslinking reaction. mdpi.comnih.gov In a typical procedure, a naphthalene derivative acts as the monomer, and a crosslinking agent, such as methylal, is used in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com This approach generates a porous polymer network with a high surface area. The introduction of functional groups, such as hydroxyl (-OH), sulfonic acid (-SO3H), or nitro (-NO2), onto the naphthalene monomer prior to polymerization can influence the porosity and surface chemistry of the final polymer. mdpi.com The introduction of basic -NH2 groups, as are present in this compound, can be used to create mono-functional base catalysts with high stability. mdpi.com

The primary amine groups of this compound make it an ideal monomer for the synthesis of polyamides and polyimides through polycondensation reactions with diacids, diesters, or dianhydrides.

Polyamides: High molecular-weight aromatic polyamides have been synthesized by the direct polycondensation of naphthalene-based dicarboxylic acids with various aromatic diamines. This indicates that this compound could similarly be reacted with dicarboxylic acids to form polyamides with a naphthalene unit in the polymer backbone.

Polyimides: Aromatic polyimides containing naphthalene units have been synthesized from diamines such as 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and various aromatic tetracarboxylic dianhydrides. researchgate.net The resulting polyimides exhibit excellent thermal stability, with 10% weight loss temperatures in the range of 535–563 °C in air. researchgate.net Similarly, a novel aromatic diamine, 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), was used to synthesize a series of polyimide films with improved thermal and dielectric properties. mdpi.com The incorporation of the naphthalene ring structure led to a 5% thermal weight loss temperature (Td5%) of 569 °C and a glass transition temperature (Tg) of 381 °C. mdpi.com These examples highlight the potential of incorporating this compound into polyimide structures to achieve high-performance materials.

The synthesis of these polyimides typically follows a two-stage procedure involving the formation of a poly(amic acid) intermediate, which is then thermally or chemically converted into the final polyimide. researchgate.net

Table 1: Properties of Aromatic Polyimides Derived from Naphthalene-Based Diamines

Dianhydride Diamine Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Glass Transition Temperature (°C)
Various 2,6-BAPON 105–124 1.5–2.3 7–22 255–295

Data for 2,6-BAPON derived polyimides from researchgate.net. Data for NADA/ODA derived polyimide from mdpi.com.

The introduction of the bulky naphthalene group can increase the free volume within the polymer matrix, which can be advantageous for applications such as gas separation membranes. Molecular dynamics simulations have shown that the incorporation of a naphthalene-containing diamine can affect the free volume of polyimide films. mdpi.com Furthermore, the naphthalene moiety can promote intermolecular interactions, such as π-π stacking, leading to ordered polymer structures and anisotropic properties.

Methylene-alternating copolymers prepared from monoformylated naphthalene-fused propellanes, which are three-dimensional structures, have demonstrated good solubility and carbon dioxide adsorption capabilities, highlighting how the inclusion of rigid aromatic units can lead to materials with specific functionalities. beilstein-journals.org

Development of Functional Materials from this compound

The unique electronic and photophysical properties of the naphthalene ring make this compound an attractive component for the development of advanced functional materials.

Naphthalene derivatives are well-known for their fluorescent properties. Polymers incorporating naphthalene units often exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging agents.

Fluorescent Chemosensors: Polyazomethines containing naphthalene units have been synthesized and shown to have tunable optical and electrochemical properties. Some of these polymers exhibit bicolored fluorescent light emission. researchgate.net Naphthalene-based semiconducting microporous polyimides have also been developed, demonstrating the potential for creating fluorescent materials with large surface areas. rsc.org These materials can be designed as fluorescent chemosensors for the detection of various analytes. The fluorescence of naphthalene-containing compounds can be quenched or enhanced upon binding to specific metal ions or other molecules, forming the basis of a sensing mechanism.

The porous nature of hyper-crosslinked polymers derived from naphthalene-based monomers makes them excellent candidates for use as catalytic supports. These materials offer high surface areas and good thermal and chemical stability.

Suzuki Cross-Coupling: Naphthalene-based polymers synthesized through Friedel-Crafts crosslinking have been successfully employed as supports for palladium (Pd) catalysts in Suzuki cross-coupling reactions. mdpi.comnih.gov These catalytic systems, containing either Pd(II) species or Pd(0) nanoparticles, have demonstrated high efficiency and selectivity in the coupling of 4-bromoanisole and phenylboronic acid, with conversions exceeding 95% and selectivity for the target product greater than 97%. mdpi.com The porosity of the polymer support allows for the efficient diffusion of reactants to the catalytically active sites. The introduction of functional groups, such as amino groups from a monomer like this compound, can further enhance the catalytic performance by influencing the distribution and stability of the metal nanoparticles. mdpi.com

Table 2: Catalytic Performance of Pd Supported on Naphthalene-Based Polymers in Suzuki Cross-Coupling

Catalyst Support Pd Species Conversion of 4-bromoanisole (%) Selectivity for 4-methoxybiphenyl (%)

Data from mdpi.com.

These findings underscore the potential of this compound as a monomer for creating robust and efficient heterogeneous catalysts for important organic transformations.

Organic Electronic Materials and Optoelectronic Applications (e.g., OLEDs, OFETs based on related NDI structures)

While direct applications of this compound in OLEDs and OFETs are not extensively documented, the broader class of naphthalene-based materials, particularly naphthalene diimides (NDIs), are of significant interest in organic electronics. NDIs are known for their excellent electron-transporting (n-type) properties, high electron affinities, and good thermal and oxidative stability, making them promising candidates for use in various organic electronic devices. nih.gov

The rigid and planar structure of the naphthalene core is crucial for facilitating intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. The functionalization of the naphthalene core can significantly influence the optical and electronic properties of the materials. researchgate.net

Recent research has explored the use of NDI derivatives as electron-selective contacts in quantum dot light-emitting diodes (LEDs). aidic.it Furthermore, the development of chiral NDIs has opened up possibilities for their use in high-efficiency solid-state fluorescence and circularly polarized luminescence applications in organic optoelectronics. mdpi.com

Structure-Performance Relationships in Naphthalene-Derived Materials

The relationship between the molecular structure of naphthalene-derived materials and their macroscopic properties is a critical area of research for designing materials with tailored functionalities.

Influence of the this compound Moiety on Material Properties

The introduction of the this compound moiety into a polymer backbone has a profound impact on the material's properties. The rigid, planar naphthalene unit enhances the thermal stability and mechanical strength of the resulting polymers. For example, a series of new aromatic polyimides containing bis(phenoxy)naphthalene units were synthesized from 2,6-bis(4-aminophenoxy)naphthalene. These polyimides formed transparent, flexible, and tough films with tensile moduli ranging from 1.5 to 2.3 GPa and tensile strengths between 105 and 124 MPa. researchgate.net

The incorporation of the naphthalene ring structure can also influence the dielectric properties of polyimides. In a study involving a new aromatic diamine monomer, 4,4′-(2,6-naphthalenediyl)bis[benzenamine], the resulting polyimide films showed a reduction in their dielectric constant and dielectric loss with an increasing content of the naphthalene-containing monomer. mdpi.com

The table below summarizes the mechanical and thermal properties of polyimides synthesized from a naphthalene-containing diamine, 2,6-bis(m-amino phenoxy) benzoyl naphthalene. aidic.it

PropertyPolyimide 1Polyimide 2Polyimide 3Polyimide 4
Tensile Strength (MPa) 34.9545.2155.5948.76
Young's Modulus (MPa) 1089.66950.12897.38980.55
Elongation at Break (%) 4.355.126.966.23

Studies on Molecular Packing and Solid-State Characteristics

The way in which molecules arrange themselves in the solid state, known as molecular packing, is a key determinant of the performance of organic electronic materials. The planar nature of the naphthalene core promotes ordered packing, which is beneficial for charge transport.

In naphthalene diimide (NDI)-based materials, the molecular packing is heavily influenced by the substituents on the NDI core. The introduction of bulky side groups can disrupt the close packing of the naphthalene cores, which can in turn affect the charge mobility of the material. Conversely, careful design of the molecular structure can lead to favorable packing arrangements that enhance electronic communication between adjacent molecules.

Applications in Chemical Biology and Ligand Design

Naphthalene-2,6-diyldimethanamine as a Scaffold in Ligand Development

The naphthalene (B1677914) moiety provides a stiff and well-defined spacer that can orient functional groups in a precise manner, a crucial feature in the design of ligands that target specific biological macromolecules such as proteins and nucleic acids.

Design of Small Molecule Ligands Incorporating this compound as a Spacer

In the realm of medicinal chemistry, the spatial arrangement of pharmacophores is critical for effective binding to a biological target. This compound can serve as a rigid spacer to connect two or more pharmacophoric groups, ensuring they maintain an optimal distance and orientation for interaction with their binding sites. This is particularly relevant in the design of bivalent ligands, which can simultaneously engage two binding sites on a target protein or two separate proteins, often leading to enhanced affinity and selectivity.

For instance, in the development of inhibitors for enzymes or receptors with multiple binding pockets, the naphthalene scaffold can be used to link two inhibitory fragments. The rigidity of the naphthalene unit, compared to more flexible alkyl chains, reduces the entropic penalty upon binding, which can contribute to a more favorable binding free energy. The 2,6-disubstitution pattern of the naphthalene ring provides a linear and extended geometry, which can be ideal for spanning larger distances between binding sites.

The design of potent antimicrobial agents has also explored the use of naphthalene-based spacers. In a study on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), the conformation of the linker was found to be a significant factor influencing antibacterial performance mdpi.com. Although this study did not use this compound directly, it highlights the principle that the nature of the aromatic spacer impacts biological activity. The lipophilicity and structural symmetry imparted by the naphthalene core were identified as key determinants of antibacterial efficacy mdpi.com.

Investigations into Metal Complexation in Ligand Design (e.g., for CXCR4 Antagonists)

The chemokine receptor CXCR4 is a G-protein coupled receptor implicated in various diseases, including HIV infection and cancer metastasis nih.govnih.gov. Consequently, the development of CXCR4 antagonists is an active area of research. A number of successful CXCR4 antagonists are metal complexes, where the metal ion plays a crucial role in coordinating to key amino acid residues in the receptor binding pocket nih.govnih.gov.

While direct studies involving this compound in this context are not prevalent, the principles of its potential application can be inferred from related research. The two amine groups of this compound can be readily functionalized to incorporate chelating moieties for metal ions like zinc(II) or copper(II) nih.gov. The naphthalene unit would then act as a rigid backbone, positioning the metal-chelating groups for optimal interaction with the CXCR4 receptor.

Research on azamacrocyclic metal complexes has shown that the structural features of the ligand, including the nature of the spacer connecting the chelating groups, are critical for potent anti-HIV activity and CXCR4 binding nih.gov. For example, the design of novel trans-IV locked cyclam-based CXCR4 inhibitors demonstrated that configurational restriction of the ligand through structural modifications can lead to higher affinity for the receptor nih.gov. The use of a rigid spacer like this compound could enforce a specific conformation on the resulting metal complex, potentially enhancing its binding affinity and selectivity for CXCR4. The distance between the two amine functionalities on the naphthalene core is a key design element that would dictate the geometry of a bis-macrocyclic ligand and its ability to bridge two aspartate residues (Asp171 and Asp262) in the CXCR4 binding site nih.gov.

Ligand Design Strategy Role of this compound Potential Advantage Relevant Research Context
Bivalent Ligand DesignRigid spacer connecting two pharmacophoresReduced entropic penalty upon binding, precise orientation of functional groupsGeneral principles of medicinal chemistry
Antimicrobial AgentsCore scaffold for bis-quaternary ammonium compoundsControl of lipophilicity and structural symmetryDihydroxynaphthalene-derivative bis-QACs mdpi.com
CXCR4 AntagonistsBackbone for bis-metal-chelating ligandsEnforced conformation for enhanced receptor bindingAzamacrocyclic metal complexes, trans-IV locked cyclam inhibitors nih.govnih.gov

Role in Modified Biomacromolecules

The ability of this compound to act as a linker extends to its incorporation into synthetic biomacromolecules like Peptide Nucleic Acids (PNAs), where it can influence their structure and recognition properties.

Integration of this compound as a Linker in Peptide Nucleic Acid (PNA) Derivatives

Peptide Nucleic Acids are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain revistamedicinamilitara.ro. This modification confers unique properties to PNAs, such as high binding affinity to complementary nucleic acids and resistance to enzymatic degradation revistamedicinamilitara.ro. The modular nature of PNA synthesis allows for the incorporation of various chemical entities, including linkers and spacers, to tailor their properties for specific applications.

This compound can be envisioned as a rigid linker to create bis-PNAs, which are two PNA strands connected by a flexible or rigid tether nih.gov. Such constructs are designed to bind to two separate nucleic acid targets or to a single target with higher affinity and specificity. The rigid naphthalene linker would pre-organize the two PNA strands, potentially reducing the entropic cost of binding and enhancing hybridization efficiency. The length and rigidity of the linker in bis-PNAs are known to be critical factors that can affect the efficiency of DNA assembly nih.gov.

Structural Contributions to PNA Conformational Modulation and Recognition Processes

The introduction of a rigid linker like this compound into a PNA backbone can have significant conformational consequences. The planarity and aromaticity of the naphthalene ring can promote stacking interactions with the nucleobases of the PNA and the target nucleic acid, which could stabilize the resulting duplex or triplex structures.

Furthermore, the defined geometry of the naphthalene linker can impose specific conformational constraints on the PNA strand, influencing its pre-organization for binding. This can be particularly important for applications that require high sequence specificity, such as in diagnostics and antigene/antisense therapies. Molecular dynamics simulations of PNA-DNA and PNA-RNA complexes have shown that modifications to the PNA backbone can significantly affect the binding and discrimination between DNA and RNA targets nih.gov. The incorporation of a rigid, aromatic linker like this compound would be expected to have a pronounced effect on the conformational landscape of the PNA and its recognition of target sequences.

Principles of Molecular Design for Bio-Related Applications

The rational design of bioactive molecules based on the this compound scaffold relies on several key principles of molecular modeling and structure-activity relationship (SAR) studies. In silico methods are invaluable for predicting the potential biological activity and pharmacokinetic properties of derivatives of this compound ijpsjournal.comijpsjournal.com.

Computational approaches such as molecular docking can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein ijpsjournal.com. For example, in the context of designing pan-Raf kinase inhibitors, molecular docking simulations were instrumental in guiding the synthesis of novel naphthalene-based diarylamides with promising anti-melanoma activity nih.gov. Similar in silico screening could be applied to virtually explore libraries of compounds derived from this compound against various biological targets.

Rational Design of Functional Molecules based on this compound

The rational design of functional molecules often employs rigid spacers to orient pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with a biological target. This compound has been successfully used as such a spacer in the creation of low-molecular-weight CXCR4 antagonists. nih.gov

In a notable study, researchers designed and synthesized a series of CXCR4 ligands based on known lead compounds. They utilized three different aromatic spacers, including 1,4-phenylenedimethanamine, this compound, and [1,1'-biphenyl]-4,4'-diyldimethanamine, to construct molecules with four distinct pharmacophore groups. nih.gov These pharmacophores included functional moieties such as 2-pyridylmethyl and 1-naphthylmethyl groups. nih.gov

The research demonstrated that the choice of the aromatic spacer significantly influences the CXCR4 binding affinity of the resulting compounds. In a series of zinc(II) complexes, ligands incorporating the this compound spacer were found to be the second most effective, following those with the 1,4-phenylenedimethanamine spacer. nih.gov This highlights the critical role of the naphthalene scaffold in providing an optimal distance and orientation for the pharmacophoric groups to engage with the binding sites of the CXCR4 receptor.

The table below summarizes the different aromatic spacers used in the design of these CXCR4 ligands.

Spacer NameChemical Structure
1,4-PhenylenedimethanamineC₆H₄(CH₂NH₂)₂
This compoundC₁₀H₆(CH₂NH₂)₂
[1,1'-Biphenyl]-4,4'-diyldimethanamine(C₆H₄CH₂NH₂)₂

Molecular Interactions Governing Biological Activity at the Chemical Level

The biological activity of ligands containing the this compound scaffold is governed by a variety of molecular interactions at the chemical level. The rigid naphthalene core itself can participate in crucial non-covalent interactions within the binding pocket of the target protein.

While detailed crystallographic or NMR spectroscopic data specifically elucidating the binding mode of a this compound-containing ligand within the CXCR4 receptor is not extensively available in the public domain, insights can be drawn from the known structure of the receptor and the chemical properties of the naphthalene ring system.

Furthermore, the two methanamine groups at the 2 and 6 positions of the naphthalene core serve as critical attachment points for various pharmacophoric groups. The defined geometry of the naphthalene spacer ensures that these appended functional groups are positioned at an optimal distance and orientation to form specific interactions, such as hydrogen bonds or salt bridges, with other key residues in the CXCR4 binding pocket. The synergy between the interactions of the naphthalene core and the attached pharmacophores is essential for the high-affinity binding and biological efficacy of the designed ligands.

Future Research Directions and Emerging Paradigms

Computational Chemistry and Theoretical Modeling of Naphthalene-2,6-diyldimethanamine Systems

Computational chemistry provides powerful tools to predict and understand the behavior of molecular systems involving this compound, guiding experimental design and accelerating discovery.

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) have been employed to investigate the electronic structure and fluorescence mechanisms of systems containing the this compound moiety. researchgate.net These calculations are crucial for understanding charge transfer complexes and designing novel fluorescent sensors. researchgate.net For instance, theoretical calculations can validate experimental results and elucidate the interaction mechanisms behind the detection of specific analytes like nitroaromatic compounds. researchgate.net

COSMO-RS Method: The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) has been utilized to predict chemical properties in solution. researchgate.net This method combines quantum chemical calculations with statistical thermodynamics to forecast values such as pKa in different solvents, which is vital for designing catalysts or molecules for biological applications. researchgate.net

A summary of computational methods and their applications for this compound is presented below.

Computational MethodApplication AreaResearch Objective
Density Functional Theory (DFT)Materials Science, Sensor DesignInvestigating interaction and fluorescence mechanisms; understanding electronic transitions. researchgate.net
Time-Dependent DFT (TD-DFT)Sensor DesignIdentifying fluorescence sensing mechanisms toward specific analytes. researchgate.net
COSMO-RSMedicinal Chemistry, CatalysisPredicting pKa values and other thermodynamic properties in solution. researchgate.net

Integration with Advanced Fabrication and Nanotechnology

The unique structural properties of this compound make it a valuable component for bottom-up fabrication approaches in nanotechnology.

Self-Assembly: The compound's rigid nature and terminal amine groups facilitate its use in programmed self-assembly processes to create well-defined nanostructures. ambeed.comambeed.com It can act as a linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the precise geometry of the naphthalene (B1677914) core dictates the resulting porosity and network topology. ambeed.com

Functional Nanomaterials: this compound is a key building block for water-soluble fluorescent materials. researchgate.net These materials can be integrated into various platforms, such as electrospun nanofibrous films or paper-based test kits, for developing portable and sensitive analytical devices. researchgate.net Its role extends to contact printing materials, suggesting applications in microfabrication and the creation of patterned functional surfaces. ambeed.com

Interdisciplinary Research Frontiers for this compound Applications

This compound serves as a bridge between different scientific disciplines, primarily due to its function as a rigid aromatic spacer. researchgate.netresearchgate.net

Medicinal Chemistry: A significant area of research involves using this compound as a spacer to create bivalent ligands targeting chemokine receptors like CXCR4, which are implicated in HIV entry and cancer metastasis. researchgate.netokayama-u.ac.jpniph.go.jpokayama-u.ac.jp By linking two pharmacophore groups with the naphthalene-2,6-dimethylene spacer, researchers can develop low-molecular-weight compounds with potentially enhanced binding affinity and biological activity. researchgate.netokayama-u.ac.jp

Supramolecular Chemistry: The compound is integral to the construction of complex supramolecular systems. ambeed.com It can be used in the combinatorial self-assembly of metal complexes and organic building blocks to form structures like metallosupramolecular phosphatases, which have potential catalytic applications. okayama-u.ac.jpokayama-u.ac.jp

Materials Science: In materials science, it is classified as a building block for organic frameworks and supramolecular materials. ambeed.com Its incorporation into polymers or molecular conductors can influence the material's electronic and optical properties, making it a target for use in organic electronics.

The diverse applications of this compound are highlighted in the table below.

Research FieldSpecific ApplicationRole of this compound
Medicinal ChemistryDesign of bivalent CXCR4 ligandsRigid spacer to connect two pharmacophore units. researchgate.netokayama-u.ac.jpniph.go.jp
Materials ScienceFluorescent sensors, Covalent Organic Frameworks (COFs)Core structural unit and linker. researchgate.netambeed.com
Supramolecular ChemistryMetallosupramolecular assembliesOrganic building block for self-assembly. okayama-u.ac.jpokayama-u.ac.jp
NanotechnologyPaper-based analytical devicesComponent of functional fluorescent materials. researchgate.net

Sustainable and Scalable Synthetic Methodologies

While this compound is utilized in various advanced applications, its synthesis is often based on established, multi-step chemical routes. researchgate.net Future research must prioritize the development of more efficient, sustainable, and scalable methods for its production. This includes exploring greener solvents, catalyst systems with higher turnover frequencies, and processes that minimize waste generation. Improving the synthesis is crucial to ensure a reliable supply of this key building block for its expanding applications in technology and medicine, moving from laboratory-scale research to potential industrial use.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Naphthalene-2,6-diyldimethanamine while minimizing exposure risks?

  • Methodology :

  • Use inert atmosphere techniques (e.g., Schlenk line) to prevent unintended reactions.
  • Follow strict PPE guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular contact .
  • Post-synthesis, isolate waste in labeled containers for professional disposal to mitigate environmental contamination .
    • Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure purity. Reference IR and mass spectrometry data (e.g., NIST Standard Reference Database) for structural validation .

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methodology :

  • Chromatography : Use GC-MS with polar columns (e.g., DB-5) and retention index comparisons against NIST-certified data .
  • Spectroscopy : Compare experimental IR peaks (e.g., C-N stretching at ~1,250 cm⁻¹) with literature spectra.
  • Elemental Analysis : Confirm molecular composition via CHN analysis (deviation ≤0.3% expected) .
    • Data Interpretation : Cross-reference results with peer-reviewed studies to resolve discrepancies in spectral assignments .

Advanced Research Questions

Q. What are the critical factors in designing in vivo toxicological studies for this compound?

  • Methodology :

  • Dose Randomization : Ensure administered doses are randomized and allocation concealed to reduce bias (refer to Table C-7 in ) .
  • Endpoint Selection : Prioritize systemic effects (e.g., hepatic, renal) based on structural analogs like 2,6-dimethylnaphthalene, which show hepatotoxicity at high doses .
  • Confidence Rating : Use a tiered system (High/Moderate/Low/Very Low) to assess study reliability, as defined in .
    • Contradiction Management : Address conflicting data by evaluating study design rigor (e.g., sample size, control groups) and publication bias .

Q. How can computational models predict the environmental partitioning of this compound?

  • Methodology :

  • QSPR Modeling : Use quantitative structure-property relationships to estimate log Kow (octanol-water partition coefficient) and biodegradation rates.
  • Monitoring Data : Compare predictions with empirical measurements in air/water/sediment (see for monitoring frameworks) .
    • Validation : Cross-check model outputs against analogs like naphthalene derivatives, which exhibit low water solubility (0.03–1.2 mg/L) and high soil adsorption .

Q. What mechanistic insights can be gained from studying the catalytic applications of this compound derivatives?

  • Methodology :

  • MOF Synthesis : Incorporate the compound into metal-organic frameworks (MOFs) for chiral cycloaddition reactions. Use XRD and BET analysis to characterize porosity and active sites .
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pressures to identify rate-limiting steps.
    • Data Gaps : Prioritize studies on catalytic recyclability and ligand stability, as highlighted in .

Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies in toxicity data between in vitro and in vivo studies?

  • Methodology :

  • Meta-Analysis : Pool data from high-confidence studies (≥3 "yes" responses in Risk of Bias questionnaires; ) .
  • Species-Specific Sensitivity : Compare metabolic pathways (e.g., cytochrome P450 activation) across models. Rodent studies may overestimate human risk due to interspecies metabolic differences .
    • Case Example : If in vitro genotoxicity assays (e.g., Ames test) conflict with in vivo results, prioritize in vivo data with robust histopathology evidence .

Research Prioritization

Q. What are the unresolved data needs for this compound in human health risk assessments?

  • Identified Gaps :

  • Chronic Exposure Effects : Limited data on carcinogenicity or endocrine disruption (see Chapter 6 in ) .
  • Biomonitoring : Develop biomarkers (e.g., urinary metabolites) for occupational exposure tracking .
    • ATSDR Recommendations : Initiate longitudinal cohort studies with controlled exposure levels and multi-omics integration (genomics, metabolomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.